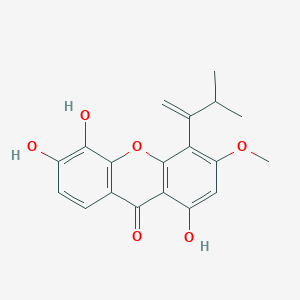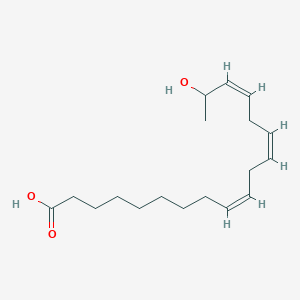
Aluminum-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum-27 is a stable isotope of aluminium, which is a chemical element with the symbol Al and atomic number 13. This compound constitutes nearly 100% of naturally occurring aluminium. It is a lightweight, silvery-white metal known for its high strength-to-weight ratio, excellent corrosion resistance, and good thermal and electrical conductivity. Aluminium is the most abundant metal in the Earth’s crust and is widely used in various industries, including aerospace, automotive, construction, and packaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminum-27 can be obtained through the electrolysis of aluminium oxide (Al₂O₃) dissolved in molten cryolite (Na₃AlF₆).
Industrial Production Methods
The industrial production of aluminium involves two main steps: the Bayer process and the Hall-Héroult process. In the Bayer process, bauxite ore is refined to produce aluminium oxide. The aluminium oxide is then subjected to the Hall-Héroult process to produce pure aluminium metal .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum-27 undergoes various types of chemical reactions, including:
Reduction: Aluminium can be reduced from its compounds using strong reducing agents like sodium or potassium.
Substitution: Aluminium can undergo substitution reactions with halogens to form aluminium halides (e.g., AlCl₃, AlBr₃).
Common Reagents and Conditions
Oxidation: Reaction with oxygen at room temperature or elevated temperatures.
Reduction: Reaction with sodium or potassium at high temperatures.
Substitution: Reaction with halogens (chlorine, bromine, iodine) at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Aluminium oxide (Al₂O₃)
Reduction: Metallic aluminium (Al)
Substitution: Aluminium halides (AlCl₃, AlBr₃, AlI₃)
Applications De Recherche Scientifique
Aluminum-27 has numerous scientific research applications, including:
Chemistry: Used as a reducing agent in various chemical reactions and in the synthesis of organoaluminium compounds.
Biology: Studied for its role in biological systems and its potential effects on human health.
Medicine: Used in the development of vaccines as an adjuvant to enhance the immune response.
Mécanisme D'action
The mechanism of action of aluminium-27 in various applications depends on its chemical properties. For example, as an adjuvant in vaccines, aluminium-27 works by creating a pro-inflammatory response that stimulates the recruitment of immune cells, enhancing the body’s immune response to the vaccine . In chemical reactions, aluminium-27 acts as a reducing agent, donating electrons to other substances and facilitating their reduction .
Comparaison Avec Des Composés Similaires
Aluminum-27 can be compared with other Group 13 elements, such as gallium, indium, and thallium. While all these elements share similar chemical properties, aluminium-27 is unique due to its high abundance, low density, and excellent corrosion resistance . These properties make aluminium-27 more suitable for applications requiring lightweight and durable materials, such as in the aerospace and automotive industries .
Similar Compounds
- Gallium (Ga)
- Indium (In)
- Thallium (Tl)
Propriétés
Formule moléculaire |
Al |
|---|---|
Poids moléculaire |
26.981538 g/mol |
Nom IUPAC |
aluminum-27 |
InChI |
InChI=1S/Al/i1+0 |
Clé InChI |
XAGFODPZIPBFFR-IGMARMGPSA-N |
SMILES |
[Al] |
SMILES isomérique |
[27Al] |
SMILES canonique |
[Al] |
Synonymes |
Aluminium 27 Aluminium-27 Aluminum Aluminum 27 Aluminum-27 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


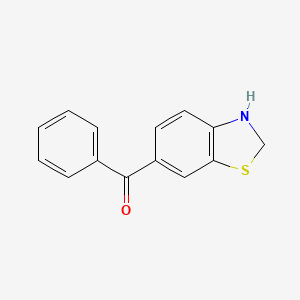
![2-[2-[3,5-Bis (trifluoromethyl)phenylsulfonamido]-4-trifluoromethylphenoxy]benzoic acid](/img/structure/B1245429.png)
![16-(trifluoromethyl)-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene](/img/structure/B1245430.png)
![N,N'-bis[3-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]-5-[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1245435.png)

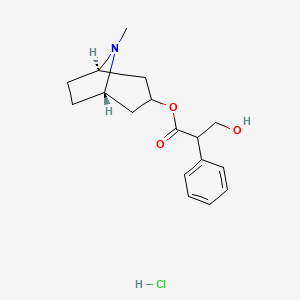

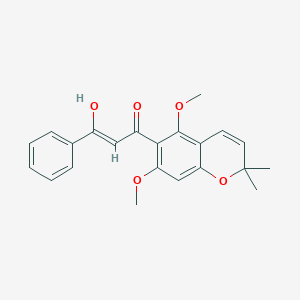

![1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine](/img/structure/B1245442.png)


